5-(2-Methoxy-4-nitrophenyl)oxazole
Overview
Description
“5-(2-Methoxy-4-nitrophenyl)oxazole” is a chemical compound with the molecular formula C10H8N2O4 . It has a molecular mass of 220.18 . This compound is also known by other names such as Oxazole, 5-(2-methoxy-4-nitrophenyl)-, this compound, 5-(2-Methoxy-4-nitrophenyl)-4-oxazole, and 5-(4-Nitro-2-methoxyphenyl)oxazole .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C10H8N2O4/c1-15-9-4-7 (12 (13)14)2-3-8 (9)10-5-11-6-16-10/h2-6H,1H3
. The SMILES representation is O(C)C1=C(C=CC(N(=O)=O)=C1)C2=CN=CO2
.
Physical and Chemical Properties Analysis
“this compound” has a melting point of 150-152 °C . It has a density of 1.322g/cm3 and a boiling point of 355.214ºC at 760 mmHg . The compound’s exact mass is 220.04800 .
Scientific Research Applications
1. Chemical Reactions and Structural Studies
5-(2-Methoxy-4-nitrophenyl)oxazole has been a subject of interest in various chemical reactions and structural studies. Notably, it has been involved in the Diels–Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene (dienophiles) to form cyclohexene derivatives. This reaction with tetracyanoethylene, for instance, has been shown to yield methyl esters of tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids through oxazole ring opening, as demonstrated by Ibata et al. (1992) and others (Ibata et al., 1992). The molecular structure of these cycloadducts has also been a subject of extensive study, often using X-ray crystallography (Ibata et al., 1987).
2. Synthesis of Pharmaceutical Intermediates
The compound has been employed in the synthesis of pharmaceutical intermediates. For example, Herr et al. (2002) outlined a process for the preparation of this compound as a key intermediate in the production of VX-497, a drug candidate for hepatitis C (Herr et al., 2002). This highlights the compound's significance in the development of therapeutic agents.
3. Development of Biological Active Compounds
Significant research has been conducted into the biological activity of this compound derivatives. Yamamuro et al. (2015) isolated 5-(4'-Methoxyphenyl)-oxazole from fungal culture broth, analyzing its inhibitor effect on the hatch and growth of Caenorhabditis elegans (Yamamuro et al., 2015). This research provides insight into potential applications of oxazole derivatives in biological studies and drug development.
4. Insights into Oxazole Chemistry
Studies on this compound contribute to a broader understanding of oxazole chemistry. For instance, research on the thermal transformations of oxazole endoperoxides sheds light on the rearrangements and fragmentations of these compounds, which is crucial for developing new synthetic methods and understanding their behavior under different conditions (Gollnick & Koegler, 1988).
Mechanism of Action
Target of Action
5-(2-Methoxy-4-nitrophenyl)oxazole is a key intermediate for the construction of VX-497 , a drug candidate for the treatment of hepatitis C . The primary target of this compound is the enzyme inosine monophosphate dehydrogenase (IMPDH) , which plays a crucial role in the purine nucleotide biosynthetic pathway. By inhibiting IMPDH, the compound can potentially disrupt the replication of the hepatitis C virus.
Mode of Action
This inhibition disrupts the purine nucleotide biosynthetic pathway, which is essential for the replication of the hepatitis C virus .
Biochemical Pathways
The compound affects the purine nucleotide biosynthetic pathway by inhibiting the enzyme IMPDH . This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, converting IMP to XMP. By inhibiting IMPDH, the compound disrupts this pathway, reducing the availability of guanine nucleotides. This can potentially inhibit the replication of the hepatitis C virus, which relies on host cell nucleotides for its replication .
Pharmacokinetics
Some general properties can be inferred from its molecular structure . It is also an inhibitor of CYP1A2 and CYP2C19, which are important enzymes in drug metabolism . These properties may influence the compound’s distribution, metabolism, and excretion, and thus its overall pharmacokinetic profile.
Result of Action
The primary molecular effect of this compound is the inhibition of IMPDH, leading to a disruption in the purine nucleotide biosynthetic pathway . This can potentially result in the inhibition of the replication of the hepatitis C virus. The cellular effects of this action would depend on the specific cell type and the extent of viral infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and thus its ability to interact with its target. Additionally, the presence of other drugs could impact its action through drug-drug interactions, particularly given its role as a CYP1A2 and CYP2C19 inhibitor
Properties
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-9-4-7(12(13)14)2-3-8(9)10-5-11-6-16-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXGUQZJVAHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436670 | |
Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-78-2 | |
Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198821-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(2-Methoxy-4-nitrophenyl)oxazole in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in the synthesis of VX-497 (merimepodib) []. This compound, while not pharmacologically active itself, represents a key stage in the multi-step process of creating the final drug molecule. The efficient synthesis of such intermediates is vital for cost-effective drug development.
Q2: What synthetic strategies were explored for the preparation of this compound?
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